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Introduction
FUT-175, known scientifically as Nafamostat mesylate, is a synthetic serine protease inhibitor

with a broad spectrum of activity.[1] Initially developed in Japan, it has been utilized clinically for

conditions such as acute pancreatitis and as an anticoagulant during extracorporeal circulation.

[2][3] Its mechanism of action lies in its ability to potently and reversibly inhibit a variety of

serine proteases that play crucial roles in physiological and pathological processes, including

blood coagulation, fibrinolysis, and inflammation.[3][4] This technical guide provides an in-depth

overview of the early discovery and synthesis of FUT-175, presenting key quantitative data,

detailed experimental protocols for its synthesis, and visualizations of its mechanism of action.

Chemical Synthesis of FUT-175 (Nafamostat)
The synthesis of Nafamostat (6-amidino-2-naphthyl p-guanidinobenzoate dimethanesulfonate)

is a multi-step process that involves the preparation of two key intermediates: 4-

guanidinobenzoic acid and 6-amidino-2-naphthol. These intermediates are then coupled

through an esterification reaction to form the final product.

Experimental Protocols
1. Synthesis of 4-Guanidinobenzoic Acid Hydrochloride
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This procedure outlines the synthesis of 4-guanidinobenzoic acid hydrochloride from p-

aminobenzoic acid.

Materials: p-Aminobenzoic acid, Cyanamide, Concentrated Hydrochloric Acid, Ethanol.

Procedure:

A suspension of p-aminobenzoic acid (0.364 mol) is prepared in a mixture of concentrated

hydrochloric acid (46 mL) and water (283 mL).[5]

Cyanamide (0.839 mol) is added to the suspension at room temperature.[5]

The reaction mixture is heated to reflux at 100°C for 6 hours.[5]

After reflux, the mixture is allowed to stand at room temperature for 16 hours, during which

a solid precipitate forms.[5]

The precipitate is collected by filtration and washed with cold water.[5]

The resulting solid is then suspended in an aqueous solution of potassium carbonate to

neutralize any remaining acid.[5]

The solid is filtered again, washed with water, and dried under a vacuum to yield 4-

guanidinobenzoic acid.[5]

To obtain the hydrochloride salt, the free base is treated with hydrochloric acid in an

appropriate solvent like ethanol.

2. Synthesis of 6-Amidino-2-naphthol Methanesulfonate

This protocol describes a common route to 6-amidino-2-naphthol, a key precursor for

Nafamostat.

Materials: 6-hydroxy-2-naphthaldehyde, Hydroxylamine hydrochloride, Dimethyl sulfoxide

(DMSO), Acetyl chloride, Anhydrous methanol, Ammonia gas, Methanesulfonic acid.

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.mayflowerbio.com/product~60159
https://www.mayflowerbio.com/product~60159
https://www.mayflowerbio.com/product~60159
https://www.mayflowerbio.com/product~60159
https://www.mayflowerbio.com/product~60159
https://www.mayflowerbio.com/product~60159
https://www.mayflowerbio.com/product~60159
https://www.benchchem.com/product/b1217035?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation of 6-Cyano-2-naphthol: 6-hydroxy-2-naphthaldehyde (2.0 mol) and

hydroxylamine hydrochloride (4.0 mol) are heated in dimethyl sulfoxide (DMSO). The

reaction mixture is then cooled and poured into water to precipitate the product, which is

collected by filtration and recrystallized.[6]

Pinner Reaction to form the Imidate Ester Hydrochloride: Anhydrous methanol is cooled to

0-5°C, and acetyl chloride is added dropwise to generate HCl in situ. 6-cyano-2-naphthol

is then added, and the reaction is stirred. The resulting imidate ester hydrochloride is

precipitated and collected.[6][7]

Aminolysis to 6-Amidino-2-naphthol: The imidate ester hydrochloride is suspended in

methanol, and dry ammonia gas is bubbled through the mixture to form 6-amidino-2-

naphthol.[6][7]

Salt Formation: The product is treated with a saturated sodium bicarbonate solution,

filtered, and then suspended in methanol. Methanesulfonic acid is added dropwise to form

the methanesulfonate salt, which is then precipitated, collected, and recrystallized.[7]

3. Final Synthesis of FUT-175 (Nafamostat Mesylate)

This final step involves the esterification of 4-guanidinobenzoic acid with 6-amidino-2-naphthol.

Materials: 4-Guanidinobenzoic acid hydrochloride, 6-Amidino-2-naphthol methanesulfonate,

a coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or s-trichlorotriazine (TCT)), a

base (e.g., pyridine or N-methylmorpholine), and a suitable solvent (e.g., anhydrous pyridine

or dichloromethane).[8][9]

Procedure (Example using a coupling agent):

4-Guanidinobenzoic acid hydrochloride and 6-amidino-2-naphthol methanesulfonate are

dissolved or suspended in an anhydrous solvent such as pyridine.[8]

A coupling agent, such as DCC or TCT, is added to the mixture.[8][9]

The reaction is stirred at a controlled temperature (e.g., 0-5°C initially, then warming to

room temperature) for several hours.[8]
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After the reaction is complete, the solid byproducts (e.g., dicyclohexylurea if DCC is used)

are removed by filtration.[10]

The filtrate is then treated with methanesulfonic acid to ensure the formation of the

dimethanesulfonate salt.[8]

The final product, Nafamostat mesylate, is precipitated from the solution, collected by

filtration, washed, and dried.[8]

Synthesis Workflow

Synthesis of 4-Guanidinobenzoic Acid

Synthesis of 6-Amidino-2-naphthol

Final Esterification

p-Aminobenzoic Acid

4-Guanidinobenzoic Acid HCl

  HCl, H2O, Reflux

Cyanamide

FUT-175 (Nafamostat Mesylate)

  Coupling Agent (e.g., TCT), Base

6-Hydroxy-2-naphthaldehyde

6-Cyano-2-naphthol

  NH2OH·HCl, DMSO

Imidate Ester HCl

  HCl/MeOH (Pinner Reaction)

6-Amidino-2-naphthol
Methanesulfonate

  1. NH3
  2. CH3SO3H

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.researchgate.net/publication/23140705_Serine_Protease_Inhibitor_Nafamostat_Given_Before_Reperfusion_Reduces_Inflammatory_Myocardial_Injury_by_Complement_and_Neutrophil_Inhibition
https://pmc.ncbi.nlm.nih.gov/articles/PMC5075056/
https://www.benchchem.com/product/b1217035?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5075056/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Chemical synthesis pathway of FUT-175 (Nafamostat).

Biological Activity and Mechanism of Action
Nafamostat is a potent inhibitor of a wide range of serine proteases. Its therapeutic effects are

attributed to the modulation of several key physiological systems, most notably the coagulation

and complement cascades.

Inhibitory Activity of FUT-175
The following table summarizes the inhibitory constants (IC50 and Ki) of Nafamostat against

various serine proteases.
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Target Protease IC50 Ki Reference(s)

Coagulation Factors

Thrombin ~10⁻⁶ - 10⁻⁸ M - [4]

Factor Xa - - [4]

Factor XIIa - - [11]

TF-F.VIIa complex 1.5 x 10⁻⁷ M 2.0 x 10⁻⁷ M [2]

Fibrinolytic System

Plasmin ~10⁻⁶ - 10⁻⁸ M - [4]

Kallikrein-Kinin

System

Plasma Kallikrein 3.0 x 10⁻⁹ M - [4]

Complement System

C1r ~10⁻⁶ - 10⁻⁸ M - [4]

C1s ~10⁻⁶ - 10⁻⁸ M - [4]

Other Proteases

Trypsin ~10⁻⁶ - 10⁻⁸ M - [4]

Human Tryptase - 95.3 pM [6]

Hepsin 0.005 µM - [12]

HGFA 0.15 µM 0.025 µM [12]

TMPRSS2
EC50 ~10 nM (in

Calu-3 cells)
- [7]

Signaling Pathway Inhibition
1. Coagulation Cascade
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Nafamostat exerts its anticoagulant effect by inhibiting multiple serine proteases within the

coagulation cascade. It targets key enzymes in both the intrinsic and extrinsic pathways,

thereby preventing the formation of fibrin clots.
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Inhibition of the Coagulation Cascade by FUT-175.

2. Complement System

Nafamostat also demonstrates potent inhibitory effects on the classical pathway of the

complement system, a key component of the innate immune response. By targeting the C1r

and C1s proteases, it prevents the downstream activation of the complement cascade.
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Inhibition of the Complement System by FUT-175.
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Conclusion
FUT-175 (Nafamostat) is a versatile serine protease inhibitor with a well-defined synthetic

pathway and a broad range of biological activities. Its ability to potently inhibit key enzymes in

the coagulation and complement systems underscores its therapeutic potential in various

clinical settings. This technical guide provides a foundational understanding of its early

discovery and synthesis, offering valuable insights for researchers and professionals in the field

of drug development. The detailed protocols and pathway diagrams serve as a practical

resource for further investigation and application of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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